4H-Imidazol-4-one, 3,5-dihydro-5-((3-chlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-

Description

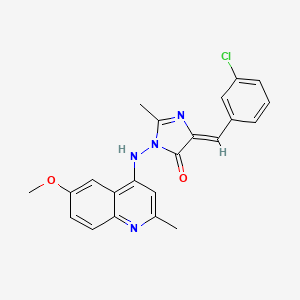

The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((3-chlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a trisubstituted imidazolone derivative featuring a 3-chlorophenylmethylene group at position 5 and a 6-methoxy-2-methyl-4-quinolinylamino substituent at position 2. This structure integrates a quinoline moiety, which is notable for its pharmacological relevance in antimicrobial and anticancer agents . The compound’s stability at room temperature and resistance to moisture align with general properties of substituted imidazolones .

Properties

CAS No. |

85986-74-9 |

|---|---|

Molecular Formula |

C22H19ClN4O2 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(5Z)-5-[(3-chlorophenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |

InChI |

InChI=1S/C22H19ClN4O2/c1-13-9-20(18-12-17(29-3)7-8-19(18)24-13)26-27-14(2)25-21(22(27)28)11-15-5-4-6-16(23)10-15/h4-12H,1-3H3,(H,24,26)/b21-11- |

InChI Key |

VWNWOYDKFFNFSA-NHDPSOOVSA-N |

Isomeric SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)Cl)/C3=O)C |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)Cl)C3=O)C |

Origin of Product |

United States |

Biological Activity

The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((3-chlorophenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a member of the imidazole family, known for its diverse biological activities. This article reviews its biological activity based on available literature, synthesizing findings from various studies to provide a comprehensive overview.

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for different adducts are summarized in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 372.07458 | 183.4 |

| [M+Na]+ | 394.05652 | 199.5 |

| [M+NH₄]+ | 389.10112 | 189.8 |

| [M+K]+ | 410.03046 | 196.2 |

| [M-H]− | 370.06002 | 188.7 |

Antitumor Activity

Recent studies have indicated that derivatives of imidazole, including the compound , exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electronegative groups enhance cytotoxicity against various cancer cell lines.

- In vitro Studies : The compound demonstrated cytotoxic effects with IC50 values ranging from to against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve interaction with key proteins involved in cell survival pathways, such as Bcl-2, as evidenced by molecular dynamics simulations showing hydrophobic contacts and limited hydrogen bonding interactions .

Anticonvulsant Activity

Preliminary pharmacological assessments have also suggested potential anticonvulsant activity for this class of compounds.

- Pharmacological Profiles : Compounds similar to the one have shown promise in preclinical models for seizure control, providing a basis for further investigations into their neuroprotective effects .

Study on Antitumor Activity

A study published in MDPI highlighted a series of synthesized imidazole derivatives and their evaluation against cancer cell lines such as HT29 and A431. The results indicated that substituents on the imidazole ring significantly influenced their anticancer potency, with some compounds achieving IC50 values below those of established treatments .

Pharmacological Profile Assessment

Another research article focused on a range of new 3,5-dihydro-4H-imidazol-4-one derivatives and their pharmacological profiles, noting promising results in both anticonvulsant and antitumor assays . This underscores the potential versatility of this compound class.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , indicating a complex structure that contributes to its biological activity. The presence of both chlorophenyl and quinolinyl moieties enhances its interaction with biological targets.

Pharmacological Applications

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Compounds in the imidazole class have been investigated for their anticancer effects. Studies have suggested that this specific compound can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The anti-inflammatory potential of imidazole derivatives has been documented, with evidence suggesting that this compound may reduce inflammation markers in cellular models .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of various imidazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent .

- In Vitro Anticancer Study : In laboratory settings, the compound was tested against several cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. This study concluded that further investigations into its mechanism of action could lead to valuable insights into cancer treatment strategies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations

Structural Variations: The target compound’s 6-methoxy-2-methyl-4-quinolinylamino group distinguishes it from analogs with simpler aryl or heteroaryl substituents (e.g., 2-chloroquinoline in or thienyl in ). Compared to fenamidone, which has a methylthio group and phenylamino substituents, the target compound’s 3-chlorophenylmethylene group likely alters lipophilicity and metabolic stability .

Biological Activity: Quinoline-imidazolone hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 1.56–25 µg/mL against E. coli and S. aureus. The target compound’s activity remains uncharacterized but is hypothesized to align with these trends.

Synthetic Feasibility: Intermediate synthesis for similar compounds (e.g., (Z)-4-[(2-chloroquinolin-3-yl)methylene]-2-phenyloxazol-5(4H)-one) achieves yields up to 68% via condensation, suggesting viable routes for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.